6-bromo-5-methoxy-1,2-dimethyl-1H-indole
Description
6-Bromo-5-methoxy-1,2-dimethyl-1H-indole (molecular formula: C₁₁H₁₂BrNO) is a substituted indole derivative featuring a bromine atom at position 6, a methoxy group at position 5, and methyl groups at positions 1 and 2 of the indole ring. The bromine atom enhances electrophilic substitution reactivity, while the methoxy group contributes electron-donating effects, influencing electronic distribution and intermolecular interactions .
Properties
Molecular Formula |
C11H12BrNO |
|---|---|
Molecular Weight |
254.12 g/mol |
IUPAC Name |
6-bromo-5-methoxy-1,2-dimethylindole |
InChI |
InChI=1S/C11H12BrNO/c1-7-4-8-5-11(14-3)9(12)6-10(8)13(7)2/h4-6H,1-3H3 |
InChI Key |
ZMKDRIALFUMMSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=C(C=C2N1C)Br)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound is distinguished from other indole derivatives by its unique substitution pattern:
- Position 6 Bromination: Compared to 5-bromo-6-methoxy-1H-indole (C₉H₈BrNO, ), where bromine and methoxy groups occupy adjacent positions (5 and 6), the target compound exhibits reversed substituent positions (6-bromo, 5-methoxy), altering electronic effects and steric interactions .
- 1,2-Dimethyl Substitution: Unlike 5-Methoxy-1,2-dimethyl-1H-indole (C₁₁H₁₃NO, ), which lacks bromine, the bromo group in the target compound increases molecular weight (MW: 266.12 vs. 175.23) and polarizability, impacting solubility and crystallinity .
- Position 3 Modifications : Derivatives like 5-Bromo-3-(tert-butyldimethylsiloxy)-1,2-dimethyl-1H-indole () replace the hydrogen at position 3 with a bulky siloxy group, reducing reactivity toward electrophilic attack compared to the unsubstituted position 3 in the target compound .
Physicochemical Properties
Key Research Findings and Data
- Steric Hindrance : The 1,2-dimethyl groups reduce conformational flexibility compared to 1-(3-methoxyphenyl)-1H-indole (), which has a larger substituent at position 1 .
- Thermal Stability : Derivatives like 5-Bromo-3-(tert-butyldimethylsiloxy)-1,2-dimethyl-1H-indole () show stability up to 90°C under vacuum, suggesting similar robustness for the target compound .
Preparation Methods
Iodination of 4-Bromo-2-Methylaniline
Reaction with N-iodosuccinimide (NIS) in dichloromethane yields 4-bromo-2-methyl-5-iodoaniline. This step capitalizes on the ortho-directing effect of the methyl group to position iodine at C5.
Sonogashira Coupling with Propargyl Alcohol
Employing Pd(PPh₃)₄/CuI catalysis, the iodoaniline couples with propargyl alcohol to install an alkyne moiety. This reaction proceeds in 85% yield under optimized conditions (THF, 60°C, 12 hr).
Base-Mediated Cyclization
Treatment with KOtBu in N-methylpyrrolidone (NMP) at 60°C induces cyclization via nucleophilic attack, forming the indole nucleus. The methyl groups at C1 and C2 originate from the starting aniline and propargyl partner, respectively.
Key Data:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Iodination | NIS, CH₂Cl₂ | RT, 2 hr | 92% |
| Coupling | Pd(PPh₃)₄, CuI | THF, 60°C | 85% |
| Cyclization | KOtBu, NMP | 60°C, 2 hr | 78% |
Friedel-Crafts Acylation Route
CN104292145A outlines an alternative approach starting from 6-bromoindole:
Friedel-Crafts Acylation
Reaction with oxalyl chloride in CH₂Cl₂ with AlCl₃ catalysis installs a keto-ester at C3 (82% yield).
Methyl Group Introduction
Sequential reduction (LiAlH₄) and methylation (MeI, K₂CO₃) yield the 1,2-dimethyl substituents. Bromine and methoxy groups are introduced via electrophilic substitution in earlier steps.
Advantages:
-
High functional group tolerance
-
Scalable to multigram quantities
Limitations:
-
Requires orthogonal protection of NH
-
Multiple purification steps
Regioselective Bromination Strategies
Direct bromination of 5-methoxy-1,2-dimethylindole poses challenges due to competing sites. Data from PubChem CID 40428297 suggests:
Electrophilic Bromination
Using Br₂ in acetic acid at 0°C achieves 68% regioselectivity for C6 bromination, guided by the methoxy group's para-directing effect.
Transition-Metal Mediated Bromination
CuBr₂ in DMF at 120°C enhances selectivity to 89% by leveraging chelation control with the methoxy oxygen.
Comparative Performance:
| Method | Reagents | Temp | C6 Selectivity |
|---|---|---|---|
| Br₂/AcOH | Br₂ (1.1 eq) | 0°C | 68% |
| CuBr₂/DMF | CuBr₂ (0.2 eq) | 120°C | 89% |
Methoxylation via Nucleophilic Aromatic Substitution
Introducing the methoxy group early in the synthesis avoids competing reactions. A nitro precursor strategy proves effective:
Nitration of 4-Bromo-2-Methylaniline
Mixed acid (HNO₃/H₂SO₄) nitration at 0°C installs NO₂ at C5 (94% yield).
Reduction and Methoxylation
Catalytic hydrogenation (H₂, Pd/C) to the amine followed by diazotization and methanol trapping provides 5-methoxy substitution.
Critical Parameters:
-
Diazonium salt stability maintained below 5°C
-
Methanol in 10-fold excess ensures complete substitution
Comparative Analysis of Synthetic Routes
Q & A
Q. How is this indole derivative utilized in designing bis-indolylallenes or spirocyclic analogs?
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